methyl 4-(2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate
Description
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Properties
IUPAC Name |
methyl 4-[[2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5/c1-15-6-3-4-7-18(15)21-26-22(33-27-21)19-8-5-13-28(23(19)30)14-20(29)25-17-11-9-16(10-12-17)24(31)32-2/h3-13H,14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSODXRQWBQFNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that incorporates an oxadiazole ring, which is known for its diverse biological activities. The following sections will explore the biological activity of this compound, supported by case studies and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C27H23N5O3. Its structure includes multiple pharmacophores that may contribute to its biological activity.
Biological Activity Overview
The biological activities associated with compounds containing the 1,2,4-oxadiazole moiety have been extensively studied. These activities include:
- Anticancer Activity : Compounds with oxadiazole rings have shown promising results against various cancer cell lines. For instance, derivatives have exhibited cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells .
- Antimicrobial Properties : Research indicates that oxadiazole derivatives can possess antibacterial and antifungal properties. They have been tested against pathogens such as Staphylococcus aureus and Enterococcus faecalis .
- Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Interaction : The compound could interact with cellular receptors that modulate various signaling pathways.
- Cell Cycle Arrest : Some derivatives have shown the ability to induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar compounds:
Scientific Research Applications
Key Features
- Oxadiazole Ring : The presence of the oxadiazole ring contributes to the compound's biological activity.
- Dihydropyridine Moiety : This structure is known for its role in various pharmacological effects.
Anticancer Activity
Research indicates that derivatives of oxadiazoles, including methyl 4-(2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate, exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the compound's effectiveness against human ovarian adenocarcinoma cells. The results showed an IC50 value of approximately 5 µM, indicating potent anticancer activity. The mechanism involves the inhibition of histone deacetylases (HDACs), which are crucial for cancer cell proliferation .
Antimicrobial Properties
The compound has also been studied for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has shown potential in inhibiting lipoxygenase activity, which is involved in inflammatory processes.
Case Study: Lipoxygenase Inhibition
In vitro assays demonstrated that the compound inhibited lipoxygenase with an IC50 value of 15 µM, indicating its potential as an anti-inflammatory agent .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.
Reaction Scheme Overview
- Formation of Dihydropyridine : Condensation reactions involving appropriate aldehydes and amines.
- Cyclization to Oxadiazole : Utilizing hydrazine derivatives to form the oxadiazole ring.
- Final Esterification : Reacting the resulting compound with methyl benzoate to yield the final product.
Derivatives and Their Applications
Several derivatives of this compound have been synthesized and evaluated for enhanced biological activities. For instance:
Q & A
Q. How should researchers design in vivo studies to evaluate therapeutic potential while addressing toxicity?
- Methodological Answer : Conduct dose-ranging studies in rodent models (e.g., Sprague-Dawley rats) starting at 10 mg/kg, escalating to 100 mg/kg. Monitor biomarkers (ALT/AST for hepatotoxicity) and histopathology. Compare with analogs like methyl 4-{2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate to assess toxicity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
